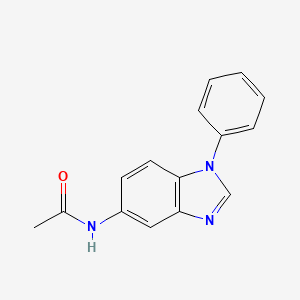

N-(1-phenyl-1H-benzimidazol-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

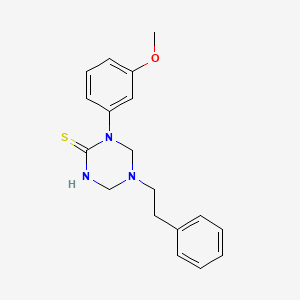

The synthesis of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide and its derivatives often involves multi-step chemical reactions. For instance, a novel compound was synthesized by reacting 5-{[2-(phenoxymethyl)-benzimidazol-1-yl]methyl}-2-thiol-1,3,4-oxadiazole with N-phenyl-2-chloro-acetamide, leading to the formation of a compound with significant aromatic amide presence, as indicated by its NMR study (Li Ying-jun, 2012). Additionally, another synthesis route involves creating benzimidazole-5-carboxylic acid alkyl ester derivatives carrying amide groups, showing potent antibacterial activities (S. Ozden et al., 2005).

Molecular Structure Analysis

The molecular structure of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as NMR, FTIR, MS, and elemental analysis are commonly used for structural determination. For example, the determination of pKa values of newly synthesized acetamide derivatives revealed insights into their protonation states and structural stability, highlighting the role of nitrogen atoms in their molecular framework (M. Duran, M. Canbaz, 2013).

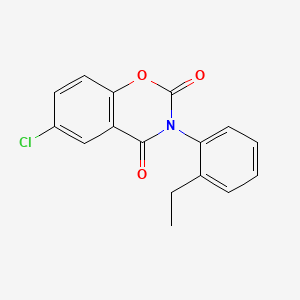

Chemical Reactions and Properties

The chemical reactivity of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide derivatives involves interactions with various reagents under different conditions to form new compounds with potential biological activities. These reactions include the formation of novel N-substituted phenyl acetamide benzimidazole derivatives, demonstrating significant antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA) (S. Chaudhari et al., 2020).

Physical Properties Analysis

The physical properties of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and can affect their application in various fields. For instance, the crystal structure of a related compound was determined through X-ray diffractometric data, providing insights into its stability and potential for pharmaceutical applications (T. Banerjee et al., 1991).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, play a crucial role in the application of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide derivatives. These properties are essential for designing compounds with specific biological activities or chemical functionalities. The synthesis of N-substituted benzimidazoles highlighted their promising role as MRSA inhibitors, emphasizing the importance of structural modifications to enhance antibacterial activity (S. Chaudhari et al., 2020).

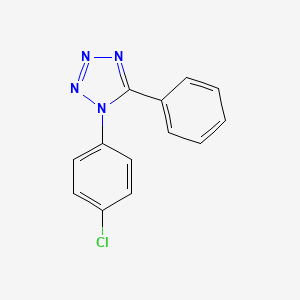

Zukünftige Richtungen

The future research directions for “N-(1-phenyl-1H-benzimidazol-5-yl)acetamide” and other benzimidazole derivatives could include further exploration of their biological activities and potential therapeutic applications. Given their diverse biological activities, benzimidazole derivatives have immense potential to be investigated for newer therapeutic possibilities .

Eigenschaften

IUPAC Name |

N-(1-phenylbenzimidazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-11(19)17-12-7-8-15-14(9-12)16-10-18(15)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXBUVMJJWDAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663564 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1-phenyl-1H-benzimidazol-5-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-2-quinolin-2-yl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5630729.png)

![N-(4-acetylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5630733.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5630737.png)

![2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5630742.png)

![(4-tert-butylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5630750.png)

![N-[4-(dimethylamino)phenyl]-2-methyl-5-phenyl-3-furamide](/img/structure/B5630764.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-2-pyrimidinyl)-3-pyrrolidinyl]-2-methoxy-2-methylpropanamide hydrochloride](/img/structure/B5630772.png)

![4,6-dimethyl-2-[(2-methylphenyl)amino]nicotinonitrile](/img/structure/B5630783.png)

![3-(1,3-benzodioxol-5-yl)-2-[(3-methylbenzoyl)amino]acrylic acid](/img/structure/B5630790.png)

![1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5630794.png)

![1-(4-ethyl-5-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5630797.png)